molecular formula C22H23N5O3 B2541945 8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-45-1

8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2541945
CAS RN: 946280-45-1
M. Wt: 405.458
InChI Key: YXANSCSAWZEKTQ-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of fused heterocyclic compound. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as single-crystal X-ray diffraction, as has been done for similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For example, the azidoxime functionality in similar compounds has been formed via the substitution of a chloroxime with sodium azide in ethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques. For similar compounds, properties such as density and sensitivity to impact, spark, and friction have been calculated .

Scientific Research Applications

Anticancer Research

The 1,2,4-triazole moiety has been extensively studied for its potential in cancer treatment. Compounds containing this motif have shown promising anticancer activity. Researchers have investigated derivatives of 1,2,4-triazoles, including those with the sulphanyl functional group directly attached to the heterocyclic core. These compounds exhibit cytotoxic effects against cancer cells and may serve as leads for developing novel chemotherapeutic agents .

Enzyme Inhibition Studies

Certain 1,2,4-triazole derivatives, including our compound of interest, have demonstrated enzyme inhibition capacity. These molecules can modulate enzymatic activity, making them valuable tools for drug discovery and therapeutic intervention. Investigating their interactions with specific enzymes can provide insights into potential targets for disease treatment .

Antioxidant Properties

The 1,2,4-triazole scaffold has also been explored for its antioxidant activity. Compounds with this structure may help protect cells from oxidative stress and contribute to overall health. Researchers have evaluated the antioxidant potential of various 1,2,4-triazole derivatives, including those containing the ethoxyphenyl and phenylethyl moieties .

Antimicrobial Applications

Compounds based on the 1,2,4-triazole framework have displayed antimicrobial properties. These molecules can inhibit the growth of bacteria, fungi, and other pathogens. Investigating the specific effects of our compound on microbial strains could provide valuable information for developing new antimicrobial agents .

Anti-Inflammatory Studies

Inflammation plays a crucial role in various diseases. Some 1,2,4-triazole derivatives exhibit anti-inflammatory effects. Researchers have explored their potential in mitigating inflammatory responses, which could lead to novel therapeutic strategies for conditions such as arthritis, autoimmune diseases, and inflammatory disorders .

Antituberculous Activity

Tuberculosis remains a global health challenge. Compounds with antituberculous properties are essential for combating this infectious disease. Researchers have investigated 1,2,4-triazole derivatives as potential antituberculous agents. Our compound’s structure warrants evaluation for its efficacy against Mycobacterium tuberculosis .

Safety And Hazards

The safety and hazards associated with this compound would likely depend on its physical and chemical properties. For example, compounds with similar structures have been found to be less sensitive to impact, spark, and friction compared to PETN and RDX .

properties

IUPAC Name

8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-3-30-18-11-9-17(10-12-18)26-13-14-27-21(29)19(24-25-22(26)27)20(28)23-15(2)16-7-5-4-6-8-16/h4-12,15H,3,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXANSCSAWZEKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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